Aluminum sec-butoxide

Catalog No.
S595882
CAS No.
2269-22-9
M.F
C4H10AlO
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum sec-butoxide

CAS Number

2269-22-9

Product Name

Aluminum sec-butoxide

IUPAC Name

aluminum;butan-2-olate

Molecular Formula

C4H10AlO

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3;

InChI Key

UTMJYTVLBRHOTO-UHFFFAOYSA-N

SMILES

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3]

Synonyms

2-butanol, 2-butanol, (+)-isomer, 2-butanol, (+-)-isomer, 2-butanol, (-)-isomer, 2-butanol, aluminum salt, 2-butanol, lithium salt, (+-)-isomer, 2-butanol, lithium salt, (R)-isomer, 2-butanol, lithium salt, (S)-isomer, sec-butyl alcohol

Canonical SMILES

CCC(C)O.[Al]

Aluminum sec-butoxide is an organoaluminum compound with the chemical formula C12_{12}H27_{27}AlO3_3. It appears as a colorless liquid and is notable for its use in various chemical processes, particularly in the synthesis of other compounds and materials. This compound is classified under the category of aluminum alkoxides, which are characterized by the presence of alkoxide groups bonded to aluminum. Aluminum sec-butoxide is recognized for its ability to act as a precursor in chemical vapor deposition processes and as a chelating agent in various applications .

There is no documented information on a specific mechanism of action for 2-butanol, aluminum salt, in scientific research. Its potential applications might involve similar mechanisms observed for other aluminum alkoxides, such as acting as a Lewis acid catalyst in organic reactions.

  • Toxicity: Data unavailable, but aluminum alkoxides can be mildly toxic upon ingestion or inhalation [].
  • Flammability: May be flammable or combustible based on the organic group (2-butanol in this case) [].
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].

Safety Precautions

When handling aluminum alkoxides, it's crucial to wear proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to their reactivity with water and potential flammability [].

, primarily involving hydrolysis and condensation. When exposed to moisture, it hydrolyzes to form aluminum hydroxide and sec-butanol:

Aluminum sec butoxide+H2OAl OH 3+sec butanol\text{Aluminum sec butoxide}+\text{H}_2\text{O}\rightarrow \text{Al OH }_3+\text{sec butanol}

This reaction is crucial in sol-gel processes where aluminum sec-butoxide serves as a precursor for the formation of aluminum oxide films. Additionally, it can participate in transesterification reactions, forming various esters under appropriate conditions .

Aluminum sec-butoxide can be synthesized through several methods:

  • Dissolution Reaction: This method involves dissolving aluminum dross (a byproduct of aluminum production) in sec-butyl alcohol. The reaction typically occurs under controlled conditions to ensure high purity of the final product.
  • Vacuum Distillation: Following the dissolution, vacuum distillation is employed to purify the aluminum sec-butoxide from impurities and unreacted materials .
  • Chemical Vapor Deposition: In some industrial applications, aluminum sec-butoxide is used directly as a precursor in chemical vapor deposition processes to create thin films of aluminum oxide on various substrates .

Aluminum sec-butoxide has diverse applications across multiple fields:

  • Chemical Vapor Deposition: It serves as a precursor for depositing aluminum oxide thin films, which are used in electronics and optics.
  • Sol-Gel Processes: The compound is utilized in sol-gel chemistry to produce ceramic materials and coatings.
  • Catalysis: Aluminum sec-butoxide acts as a catalyst or co-catalyst in various organic reactions, including polymerization processes.
  • Chelating Agent: It can function as a chelating agent in coordination chemistry and material synthesis .

Interaction studies involving aluminum sec-butoxide primarily focus on its reactivity with water and organic solvents. Its hydrolysis behavior is critical for applications that involve moisture-sensitive processes. Additionally, research has been conducted on its interactions during chemical vapor deposition processes, where its thermal decomposition characteristics significantly influence film quality and composition .

Aluminum sec-butoxide shares similarities with several other organoaluminum compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Characteristics
Aluminum tri-sec-butoxideC12_{12}H27_{27}AlO3_3Contains three alkoxide groups; used extensively in vapor deposition.
Aluminum butylateC10_{10}H23_{23}AlO3_3Similar reactivity; often used in organic synthesis but less common than sec-butoxide.
Aluminum isopropoxideC9_{9}H21_{21}AlO3_3Different alkyl group; exhibits different solubility properties and reactivity patterns.
Aluminum ethoxideC6_{6}H15_{15}AlO3_3Smaller alkyl group; generally more reactive but less stable than sec-butoxide.

Aluminum sec-butoxide's unique structure allows it to be specifically tailored for applications requiring moderate reactivity and stability, making it an essential compound in both academic research and industrial applications .

Aluminum sec-butoxide, also known as aluminum tri-sec-butoxide, is an organometallic compound with the molecular formula C₁₂H₂₇AlO₃ [1] [2]. The compound consists of an aluminum atom coordinated with three sec-butoxy groups [3]. The structural representation shows the aluminum atom at the center with three oxygen atoms bonded to it, each oxygen further connected to a sec-butyl group (CH₃CH₂CH(CH₃)) [4]. The molecular weight of aluminum sec-butoxide is 246.33 g/mol [1] [5].

In its molecular arrangement, aluminum sec-butoxide typically exhibits a tetrahedral geometry around the aluminum center [6]. However, the compound can form various oligomeric structures in solution and solid state, which influences its reactivity patterns [7]. The central aluminum atom has a coordination number of 4 in its monomeric form, but this can expand to higher coordination numbers in oligomeric structures [8].

Physical Characteristics

Appearance and State

Aluminum sec-butoxide exists as a colorless to pale yellow clear liquid at room temperature [1] [9]. The compound has a viscous consistency, which is characteristic of many metal alkoxides [5] [10]. Under standard conditions, it appears as an oily liquid that may range from completely colorless to light yellow or even slightly green in some commercial preparations [5] [11]. The visual appearance of aluminum sec-butoxide can vary slightly depending on its purity level and storage conditions, with exposure to air potentially causing slight discoloration over time [12].

Density and Refractive Index

The density of aluminum sec-butoxide is approximately 0.967 g/mL at 25°C [4] [13]. This relatively low density is consistent with other aluminum alkoxides and contributes to its liquid state at room temperature [14]. The density value is an important parameter for volumetric calculations in laboratory and industrial applications [4].

The refractive index of aluminum sec-butoxide has been measured to be between 1.4380 and 1.4400 at 20°C (measured at 589 nm wavelength) [11] [15]. More specifically, a value of 1.4390 has been reported in several studies [4] [5]. The refractive index serves as an important identifying characteristic and quality control parameter for the compound [16].

Table 1: Physical Properties of Aluminum sec-butoxide

PropertyValueReference
Density0.967 g/mL at 25°C [4] [13]
Refractive Index1.4380-1.4400 (20°C, 589 nm) [11] [15]
Specific Gravity0.9671 [4] [9]
Viscosity1800 mPa·s (20°C) [19]

Boiling and Flash Points

Aluminum sec-butoxide has a boiling point of 200-206°C at reduced pressure (30 mmHg) [1] [6]. At standard atmospheric pressure, the boiling point would be significantly higher, but the compound tends to decompose before reaching this temperature when heated at atmospheric pressure [17].

The flash point of aluminum sec-butoxide is approximately 26-27°C, classifying it as a flammable liquid [1] [6]. This relatively low flash point necessitates appropriate handling precautions in laboratory and industrial settings [5]. Some sources report slightly different values, with one study indicating a flash point of 82°F (approximately 28°C) [4].

Table 2: Thermal Properties of Aluminum sec-butoxide

PropertyValueReference
Boiling Point200-206°C (at 30 mmHg) [1] [6]
Flash Point26-27°C [1] [5]
Autoignition Temperature763°F (approximately 406°C) [16] [12]

Chemical Properties

Stability and Reactivity Patterns

Aluminum sec-butoxide is stable under normal temperatures and pressures when stored properly [8] [9]. However, the compound is sensitive to moisture and air, gradually decomposing upon exposure [12]. This sensitivity is due to the reactivity of the aluminum-oxygen bonds, which readily undergo hydrolysis in the presence of water [8].

The compound exhibits significant reactivity with water, undergoing hydrolysis to form aluminum hydroxides and releasing sec-butanol [15] [18]. This hydrolysis reaction is the basis for its use in sol-gel processing, where controlled hydrolysis leads to the formation of aluminum oxide materials [18]. The hydrolysis reaction can be represented as:

Al(OC₄H₉)₃ + 3H₂O → Al(OH)₃ + 3C₄H₉OH [15]

Aluminum sec-butoxide also reacts with strong oxidizing agents and strong acids [12]. When exposed to these reagents, the compound can undergo rapid decomposition, potentially releasing flammable vapors [9]. The material decomposes slowly in contact with air through reaction with atmospheric moisture [9] [12].

Solubility Profile

Aluminum sec-butoxide is insoluble in water, with which it reacts rather than dissolves [1] [4]. The compound undergoes hydrolysis upon contact with water, forming aluminum hydroxide precipitates [15].

The compound exhibits good solubility in various organic solvents [5]. It is soluble in aromatic hydrocarbons such as benzene and toluene [1] [13]. Additionally, aluminum sec-butoxide dissolves well in alcohols, including methanol and isopropyl alcohol [4] [13]. This solubility profile is advantageous for its applications in organic synthesis and materials science [19].

Table 3: Solubility Profile of Aluminum sec-butoxide

SolventSolubilityReference
WaterInsoluble (reacts) [1] [4]
BenzeneSoluble [1] [13]
MethanolSoluble [1] [13]
TolueneSoluble [1] [5]
Isopropyl alcoholMiscible [4] [13]

Spectroscopic Characterization

NMR Analysis (27Al, 13C, 1H)

27Al NMR Spectroscopy

27Al Nuclear Magnetic Resonance spectroscopy provides valuable insights into the coordination environment of aluminum atoms in aluminum sec-butoxide [10] [21]. In its monomeric form, aluminum sec-butoxide typically shows a signal at approximately 60-65 ppm, characteristic of tetrahedrally coordinated aluminum [21] [23].

Studies have shown that aluminum sec-butoxide can form various oligomeric structures in solution, which can be detected through 27Al NMR [21]. For instance, the tridecameric aluminum complex formed during partial hydrolysis of aluminum sec-butoxide shows a distinctive signal for the central fourfold-coordinated aluminum at 63.3 ppm [23]. The width of this signal varies with preparation temperature, decreasing from 19.5 to 9.8 Hz as the temperature increases from 20°C to 80°C [23].

When aluminum sec-butoxide is dissolved in diacetone alcohol, 27Al NMR spectra reveal the formation of five-coordinated structural units from the original four-coordinated ones, indicating chemical modification of the alkoxide [10]. This structural change reduces the reactivity of the alkoxide, which is significant for controlling hydrolysis rates in sol-gel processing [10].

13C NMR Spectroscopy

13C NMR spectroscopy of aluminum sec-butoxide reveals the carbon environments within the sec-butoxy groups [26]. The spectrum typically shows signals corresponding to the four carbon atoms in each sec-butoxy group, with chemical shifts characteristic of their respective environments [26].

1H NMR Spectroscopy

1H NMR spectroscopy provides information about the hydrogen environments in aluminum sec-butoxide [26]. The spectrum shows signals corresponding to the various proton environments in the sec-butoxy groups, including the methyl, methylene, and methine protons [26]. The chemical shifts and coupling patterns in the 1H NMR spectrum help confirm the structure and purity of the compound [26].

Infrared Spectroscopy

Infrared spectroscopy is a valuable tool for characterizing aluminum sec-butoxide and monitoring its reactions [11] [25]. The IR spectrum of aluminum sec-butoxide shows characteristic absorption bands associated with the sec-butoxide groups [25].

Key absorption bands in the infrared spectrum of aluminum sec-butoxide include:

  • The C-H stretching vibrations of the sec-butoxy groups appear around 2950 cm⁻¹ [25].
  • Bands at approximately 1400 cm⁻¹ and 1500 cm⁻¹ are attributed to the sec-butoxide group [25].
  • The Al-O stretching vibrations typically appear in the range of 600-700 cm⁻¹ [25].

Infrared spectroscopy is particularly useful for monitoring the hydrolysis and condensation reactions of aluminum sec-butoxide in sol-gel processing [25]. As hydrolysis proceeds, the bands associated with the sec-butoxide groups decrease in intensity, while new bands corresponding to Al-OH and Al-O-Al linkages emerge [25].

Other Analytical Methods

Several additional analytical techniques are employed for the comprehensive characterization of aluminum sec-butoxide [17] [24].

Raman Spectroscopy

Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes that may not be IR-active [17]. The Raman spectrum of aluminum sec-butoxide shows characteristic bands associated with the Al-O bonds and the organic moieties [17].

X-ray Diffraction (XRD)

While aluminum sec-butoxide itself is a liquid, XRD is valuable for characterizing the crystalline materials formed from its hydrolysis and condensation [28]. XRD analysis has been used to study the nanosize boehmite particles prepared by rapid hydrolysis of aluminum sec-butoxide, revealing the formation of crystalline structures with specific size and morphological characteristics [28].

Thermal Analysis

Thermal analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal behavior and decomposition patterns of aluminum sec-butoxide [15]. These techniques are particularly useful for understanding the compound's behavior during thermal processing in materials synthesis applications [15].

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular structure of aluminum sec-butoxide and identify any impurities or decomposition products [17]. The technique provides precise molecular weight information and fragmentation patterns characteristic of the compound [17].

Physical Description

Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

101.0547033 g/mol

Monoisotopic Mass

101.0547033 g/mol

Heavy Atom Count

6

Related CAS

78-92-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (23.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (75.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2269-22-9

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

2-Butanol, aluminum salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

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